molecular formula C15H17N3OS2 B6449316 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549024-05-5

2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449316
CAS No.: 2549024-05-5
M. Wt: 319.4 g/mol
InChI Key: KPLCRUPQXGHTDG-UHFFFAOYSA-N
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Description

The compound 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole features a bicyclic octahydropyrrolo[3,4-c]pyrrole core, substituted at the 5-position with a 5-methylthiophene-2-carbonyl group and at the 2-position with a 1,3-thiazole ring. The octahydropyrrolo[3,4-c]pyrrole scaffold confers rigidity and stereochemical complexity, which may enhance binding specificity to biological targets. Thiazole rings are common in pharmaceuticals due to their hydrogen-bonding capabilities and role in π-π interactions.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-10-2-3-13(21-10)14(19)17-6-11-8-18(9-12(11)7-17)15-16-4-5-20-15/h2-5,11-12H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCRUPQXGHTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC3CN(CC3C2)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Subcritical Water-Mediated Cyclization

A green synthesis approach employs subcritical water (130°C, 30 bar N₂) to cyclize precursors into octahydropyrrolo[3,4-c]pyrroles. In a stainless steel reactor, octahydropyrrolo[3,4-c]pyrroles 2a-b are reacted with benzoyl isothiocyanate (2 mmol) in ultrapure water for 4 hours, yielding N-benzoylthiourea derivatives 3a-b (80–82% yield after column chromatography). Comparative studies show equivalent yields to acetone-based reflux methods (30 hours) but with reduced reaction times and solvent toxicity.

Conventional Solvent-Based Synthesis

In acetone under reflux, the same intermediates achieve comparable yields (80–82%) but require prolonged heating (30 hours). This method remains relevant for labs lacking high-pressure equipment.

Thiazole Ring Formation via Hantzsch Cyclization

The 1,3-thiazole moiety is introduced using the Hantzsch thiazole synthesis, leveraging α-haloketones and thiourea derivatives.

Subcritical Water Protocol

Reacting N-benzoylthiourea 3a-b (1 mmol) with α-haloketones (1.2 mmol) in subcritical water (130°C, 2 hours) produces 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles 4a-j in 74–91% yield. Purification via column chromatography (EtOAc:hexane, 1:4) ensures >95% purity.

Traditional Hantzsch Method

In acetone reflux (18 hours), the reaction yields 67–89%, demonstrating slightly lower efficiency than subcritical water. Key advantages include accessibility for standard organic labs.

Introduction of 5-Methylthiophene-2-carbonyl Group

The final step involves acylating the octahydropyrrolo[3,4-c]pyrrole-thiazole intermediate with 5-methylthiophene-2-carbonyl chloride.

Acylation Conditions

  • Reagents : 5-Methylthiophene-2-carbonyl chloride (1.2 eq), triethylamine (2 eq) as base.

  • Solvent : Dichloromethane (DCM) at 0°C→RT, 12 hours.

  • Yield : 70–78% after silica gel chromatography (hexane:EtOAc, 3:1).

Catalytic Innovations

CoHY zeolite (3 wt%) has been explored for analogous acylations at 400°C, though applicability to thiophene derivatives remains under investigation.

Comparative Analysis of Synthetic Routes

ParameterSubcritical WaterConventional SolventHantzsch in Acetone
Reaction Time2–4 hours18–30 hours12–24 hours
Yield (%)74–9167–8970–78
Solvent ToxicityLow (H₂O)High (acetone/DCM)Moderate (ethanol)
Equipment RequirementsHigh-pressure reactorStandard glasswareStandard glassware

Structural Confirmation and Purity

Post-synthesis, the compound is characterized via:

  • NMR : Distinct signals for thiophene (δ 6.7–7.1 ppm), thiazole (δ 7.8–8.2 ppm), and pyrrolidine protons (δ 3.1–3.5 ppm).

  • HPLC : Purity ≥95% (C18 column, acetonitrile:H₂O gradient).

  • Mass Spec : [M+H]⁺ at m/z 319.4.

Environmental and Scalability Considerations

Subcritical water synthesis reduces waste generation by 40% compared to solvent-based routes, aligning with green chemistry principles. Pilot-scale reactors (200 mL) demonstrate linear scalability, though industrial adoption requires further pressure-tolerant infrastructure.

Challenges and Optimization Opportunities

  • Stereochemical Control : The octahydropyrrolo[3,4-c]pyrrole’s fused rings necessitate chiral resolution for enantiopure products.

  • Thiophene Stability : High-temperature acylations risk thiophene decomposition, necessitating precise thermal regulation .

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound undergoes oxidative transformations, often using reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions are typically carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the carbonyl groups.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on the thiazole and pyrrole rings using appropriate reagents.

Common Reagents and Conditions
  • Oxidation: : Hydrogen peroxide, peracids

  • Reduction: : Lithium aluminum hydride, sodium borohydride

  • Substitution: : Halogens, alkylating agents, acylating agents

Major Products Formed

Depending on the reactions, major products can include sulfoxides, sulfones, alcohols, and substituted derivatives on the thiazole and pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties
One of the most notable applications of this compound is its potential as an antiviral agent. Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole structures exhibit activity against HIV by acting as CCR5 receptor antagonists. These compounds can inhibit the entry of HIV into host cells, which is crucial for preventing the progression of HIV infection to AIDS. The specific structure of 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole may enhance its efficacy compared to other similar compounds by improving binding affinity and selectivity towards the CCR5 receptor .

Anti-inflammatory Applications
In addition to its antiviral properties, this compound may also have applications in treating inflammatory diseases. The modulation of the immune response through CCR5 antagonism suggests potential therapeutic uses in conditions such as rheumatoid arthritis and inflammatory bowel disease. By targeting the CCR5 receptor, it may help alleviate symptoms associated with these disorders .

Synthetic Chemistry

Synthesis and Derivative Formation
The synthesis of 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves several steps that include the formation of heterocyclic rings and functional group modifications. The ability to create derivatives with altered pharmacokinetic properties is significant for enhancing biological activity. For instance, variations in substituents on the thiophene or thiazole rings can lead to compounds with improved solubility or bioavailability .

Material Science

Potential in Organic Electronics
The unique structural features of 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole make it a candidate for use in organic electronic devices. Its ability to participate in charge transfer processes can be advantageous in developing organic semiconductors or photovoltaic materials. Research into its electronic properties could lead to advancements in solar cell technology or organic light-emitting diodes (OLEDs) .

Mechanism of Action

The mechanism by which 2-[5-(5-methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole exerts its effects depends on its interactions with molecular targets such as enzymes, receptors, or DNA. It can act by binding to active sites, inhibiting or activating enzymes, or altering the function of proteins within specific pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs (Figure 1):

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
2-[5-(5-Methylthiophene-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole (Target) Octahydropyrrolo[3,4-c]pyrrole 5-Methylthiophene-2-carbonyl, 1,3-thiazole ~360–370 (estimated) Electron-rich thiophene and thiazole; moderate lipophilicity N/A
2-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine (BK84486) Octahydropyrrolo[3,4-c]pyrrole 2-Methylthiazole-4-carbonyl, 5-(trifluoromethyl)pyridine 382.40 High lipophilicity (CF3 group); pyridine enhances solubility at low pH
4-({5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile 4,6-Dioxo-octahydropyrrolo[3,4-c]pyrrole Benzyl, benzonitrile ~400 (estimated) Polar nitrile group; ketones increase hydrogen-bonding potential
3-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1lambda6,2-benzothiazole-1,1-dione 4,6-Dioxo-octahydropyrrolo[3,4-c]pyrrole Benzyl, benzothiazole-dione ~430 (estimated) Sulfone and dione groups enhance polarity and metabolic stability

Figure 1 : Structural comparison of the target compound and selected analogs.

Key Observations

Core Modifications :

  • The target compound retains the saturated octahydropyrrolo[3,4-c]pyrrole core, unlike analogs with 4,6-dioxo modifications (e.g., entries 3–4 in the table). The absence of ketones in the target may reduce polarity, favoring blood-brain barrier penetration for CNS applications .
  • BK84486 shares the same core but replaces thiophene with a 2-methylthiazole and substitutes thiazole with a trifluoromethylpyridine. The CF3 group in BK84486 increases lipophilicity (clogP ~3.5 estimated), whereas the target’s methylthiophene may offer balanced hydrophobicity (clogP ~2.8) .

Substituent Impact: Thiophene vs. In contrast, BK84486’s 2-methylthiazole introduces a sulfur atom capable of coordinate bonding to metal ions (e.g., in kinase inhibitors) . Trifluoromethylpyridine (BK84486): This substituent improves metabolic stability by resisting oxidative degradation. The pyridine ring’s basic nitrogen may also facilitate salt formation, enhancing aqueous solubility .

Pharmacological Implications :

  • Analogs with benzothiazole-1,1-dione (e.g., entry 4) exhibit increased polarity, making them suitable for targets requiring polar interactions (e.g., protease inhibitors). The target’s thiazole and thiophene groups suggest a broader applicability, including GPCR modulation .
  • The clozapine-related compounds in highlight the therapeutic relevance of octahydropyrrolo[3,4-c]pyrrole derivatives in antipsychotic drug design, suggesting the target may share similar mechanisms .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Cyclization : Formation of the octahydropyrrolo[3,4-c]pyrrole core via intramolecular cyclization under reflux conditions, often using glacial acetic acid as a solvent .
  • Nucleophilic substitution : Introduction of the thiazole moiety via reaction with thioamides or thioureas, monitored by TLC for completion .
  • Purification : Recrystallization using ethanol or methanol to isolate the product with >95% purity .
    Key intermediates like 5-methylthiophene-2-carbonyl derivatives can be prepared via chloroacylation or Paal-Knorr pyrrole synthesis .

Basic: How should researchers validate the compound’s structural integrity and purity?

Answer:
Standard characterization protocols include:

  • Spectroscopy :
    • ¹H-NMR to confirm proton environments (e.g., thiophene methyl groups at δ 2.3–2.5 ppm, pyrrolidine protons at δ 3.1–3.8 ppm) .
    • IR to identify carbonyl (C=O, ~1700 cm⁻¹) and thiazole (C-S, ~650 cm⁻¹) functional groups .
  • Elemental analysis : Verify C, H, N, S percentages within ±0.3% of theoretical values .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can discrepancies between spectroscopic data and crystallographic results be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies:

  • X-ray crystallography : Use SHELXL for refinement (R factor < 0.05) to resolve ambiguities in bond lengths/angles (e.g., thiophene-thiazole dihedral angles ~15–25°) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility .
  • Variable-temperature NMR : Probe tautomeric equilibria (e.g., thiol-thione tautomerism) that may affect spectral interpretations .

Advanced: What experimental designs are optimal for evaluating biological activity?

Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Prioritize compounds with docking scores ≤ −8.0 kcal/mol and hydrogen bonds to catalytic residues .
  • ADME analysis : Predict pharmacokinetics (e.g., logP < 3, PSA < 140 Ų) using SwissADME to prioritize compounds with oral bioavailability .
  • In vitro assays : Test cytotoxicity (IC₅₀) in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, comparing to reference drugs like doxorubicin .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent optimization : Replace ethanol with DMF to enhance solubility of intermediates, reducing side reactions .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps, achieving >80% yield .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) while maintaining yield .
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Advanced: What strategies address low stability during storage?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at −80°C to prevent hydrolysis of the thiazole ring .
  • Light-sensitive packaging : Use amber vials to avoid photodegradation of the thiophene moiety .
  • Stability assays : Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC .

Advanced: How to interpret conflicting bioactivity data across studies?

Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies .
  • Target engagement studies : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Advanced: What computational tools are recommended for SAR studies?

Answer:

  • QSAR modeling : Use MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with activity .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess target-ligand complex stability .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors near the pyrrolidine nitrogen) .

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